3,5-Ditert-butyl-4-nitroaniline
Description
3,5-Ditert-butyl-4-nitroaniline is a nitroaromatic compound characterized by a nitro group (-NO₂) at the para position and bulky tert-butyl substituents at the meta positions of the aniline backbone. The tert-butyl groups introduce significant steric hindrance, which influences its chemical reactivity, solubility, and stability compared to simpler nitroaniline derivatives. Its structural uniqueness makes it valuable in specialized applications, such as intermediates for dyes, stabilizers, or ligands in coordination chemistry.
Properties
Molecular Formula |
C14H22N2O2 |
|---|---|
Molecular Weight |
250.34g/mol |
IUPAC Name |
3,5-ditert-butyl-4-nitroaniline |
InChI |
InChI=1S/C14H22N2O2/c1-13(2,3)10-7-9(15)8-11(14(4,5)6)12(10)16(17)18/h7-8H,15H2,1-6H3 |
InChI Key |
MMWKKMHFSBKVKR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1[N+](=O)[O-])C(C)(C)C)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The tert-butyl substituents in 3,5-Ditert-butyl-4-nitroaniline distinguish it from simpler nitroanilines like 3-nitroaniline and 4-nitroaniline (). These groups:
- Increase steric bulk , reducing reactivity in nucleophilic substitution or condensation reactions.
- Enhance solubility in nonpolar solvents due to hydrophobic interactions, unlike unsubstituted nitroanilines, which are more polar .
- Stabilize the nitro group against reduction or degradation, as seen in the instability of diamine derivatives in .
By contrast, 3-nitroaniline and 4-nitroaniline lack bulky substituents, making them more reactive but less stable under harsh conditions .
Stability and Handling
- This compound : Enhanced stability due to tert-butyl groups reduces susceptibility to oxidation and hydrolysis. However, like other nitroanilines, it may decompose under extreme heat or acidic conditions.
- 3-Nitroaniline : Prone to degradation under prolonged storage or exposure to light, as indicated by its use as a labile standard in environmental analysis () .
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